1-[(2-Fluorophenyl)methyl]guanidine hydrochloride
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Overview
Description
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H10FN3·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a guanidine group attached to a fluorophenylmethyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride typically involves the reaction of 2-fluorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorophenylmethyl moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]guanidine hydrochloride
- 1-[(2-Bromophenyl)methyl]guanidine hydrochloride
- 1-[(2-Methylphenyl)methyl]guanidine hydrochloride
Uniqueness
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs.
Biological Activity
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is a guanidine derivative with significant potential in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H11ClFN3. The compound features a guanidine structure where a methyl group is substituted by a 2-fluorophenyl group, which may enhance its biological activity due to the electron-withdrawing nature of the fluorine atom.
Synthesis Methods
The synthesis typically involves the reaction of 2-fluorobenzyl chloride with guanidine in the presence of a suitable solvent and base. The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. Detailed synthetic protocols can be found in specialized chemical literature.
Biological Activities
This compound exhibits various biological activities:
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, potentially offering new avenues for treating infections resistant to conventional antibiotics. Its structural similarity to other guanidine compounds suggests it may share similar mechanisms of action against microbial targets .
- Antidiabetic Effects : Preliminary studies indicate potential antidiabetic properties, possibly through modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Notable Properties |
---|---|---|
This compound | Antimicrobial | Broad-spectrum activity |
1-(2-Fluorophenyl)biguanide hydrochloride | Antimicrobial | Effective against Gram-positive bacteria |
N,N-Dimethylguanidine | Reagent in synthesis | Used in organic synthesis |
Benzylguanidine | Neuroprotective | Potential for neurodegenerative diseases |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the fluorinated phenyl group significantly influences the biological activity of this compound. Studies suggest that modifications to the guanidine moiety can enhance antimicrobial efficacy and reduce toxicity .
Case Studies and Research Findings
Recent research highlights the potential of guanidine derivatives in drug development:
- Antimicrobial Resistance : A study focusing on guanidine-containing compounds demonstrated their effectiveness against multi-drug resistant strains, emphasizing their role as promising candidates for new antimicrobial agents .
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a possible application in oncology .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.ClH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEKILBSZMWGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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